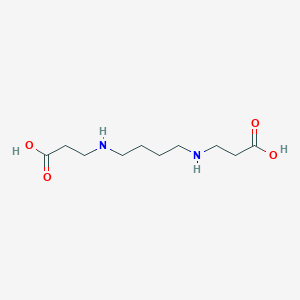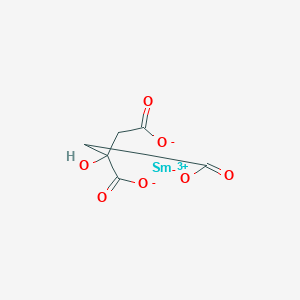
Samarium citrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Samarium citrate is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research. It is a rare earth metal that is known for its unique magnetic and optical properties. In recent years, researchers have been exploring the use of samarium citrate in various fields, including cancer treatment, imaging, and drug delivery.
Aplicaciones Científicas De Investigación
Samarium citrate has a wide range of potential applications in scientific research. One of its most promising uses is in cancer treatment. Studies have shown that samarium citrate can selectively target cancer cells and induce apoptosis, or programmed cell death. This makes it a potential candidate for use in chemotherapy and radiation therapy.
Samarium citrate also has applications in imaging. It can be used as a contrast agent in magnetic resonance imaging (MRI) due to its magnetic properties. This allows for more accurate and detailed imaging of tissues and organs.
In addition, samarium citrate has potential applications in drug delivery. It can be used as a carrier for drugs and other therapeutic agents, allowing for targeted delivery to specific cells or tissues.
Mecanismo De Acción
The mechanism of action of samarium citrate is not fully understood, but it is believed to involve the interaction between samarium ions and cellular processes. Studies have shown that samarium citrate can induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function.
Efectos Bioquímicos Y Fisiológicos
Samarium citrate has been shown to have a variety of biochemical and physiological effects. In addition to inducing apoptosis in cancer cells, it has been shown to have anti-inflammatory and antioxidant properties. It can also stimulate the immune system and enhance wound healing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using samarium citrate in lab experiments is its selectivity for certain cells and tissues. This allows for more targeted and accurate results. It is also relatively easy to synthesize and can be used in a variety of applications.
However, there are also limitations to using samarium citrate in lab experiments. One limitation is its potential toxicity. While it has been shown to be relatively safe in small doses, larger doses may cause adverse effects. It also has a limited shelf life and may degrade over time.
Direcciones Futuras
There are many potential future directions for research on samarium citrate. One area of interest is its use in combination with other therapies, such as chemotherapy or radiation therapy. It may also have applications in the treatment of other diseases, such as Alzheimer's and Parkinson's.
Another area of interest is the development of new synthesis methods and formulations. This could lead to more efficient and effective use of samarium citrate in various applications.
Conclusion
Samarium citrate is a promising chemical compound with potential applications in cancer treatment, imaging, and drug delivery. While further research is needed to fully understand its mechanism of action and potential side effects, it represents a promising area of research for the scientific community.
Métodos De Síntesis
Samarium citrate can be synthesized through a variety of methods, including precipitation, hydrothermal synthesis, and sol-gel synthesis. One common method involves the reaction of samarium oxide with citric acid in the presence of water and heat. The resulting product is a white or yellowish powder that is soluble in water.
Propiedades
Número CAS |
13074-85-6 |
|---|---|
Nombre del producto |
Samarium citrate |
Fórmula molecular |
C6H5O7Sm |
Peso molecular |
339.5 g/mol |
Nombre IUPAC |
2-hydroxypropane-1,2,3-tricarboxylate;samarium(3+) |
InChI |
InChI=1S/C6H8O7.Sm/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+3/p-3 |
Clave InChI |
ZLPZMGRIYAWMNV-UHFFFAOYSA-K |
SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Sm+3] |
SMILES canónico |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Sm+3] |
Otros números CAS |
13074-85-6 |
Sinónimos |
Citric acid samarium(III) salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



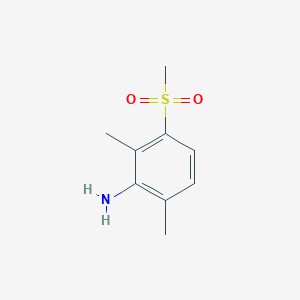
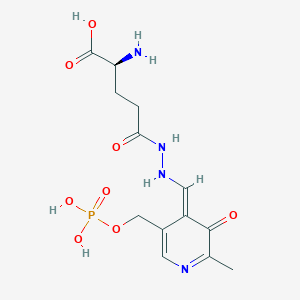
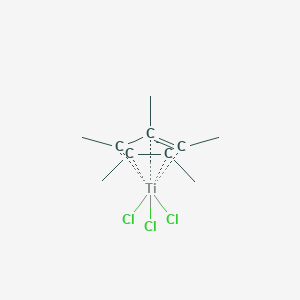
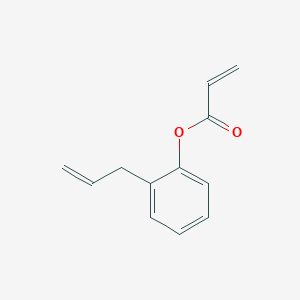
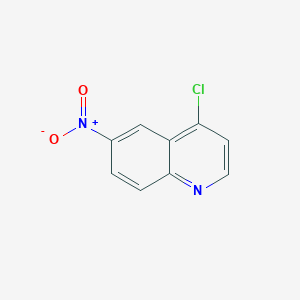

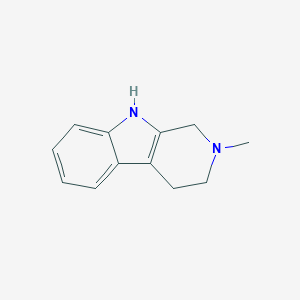
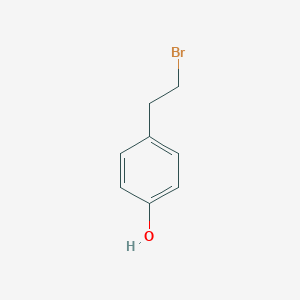

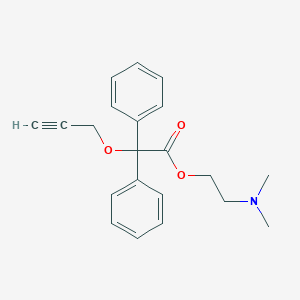
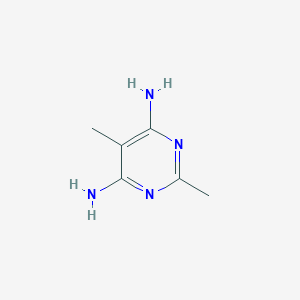
![N,N-Dimethyl-1H-benzo[d]imidazole-2-carboxamide](/img/structure/B83812.png)
![6-Bromo-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B83813.png)
